Cas no 1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide)

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 化学的及び物理的性質
名前と識別子
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- N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- STK504723
- (E)-N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
- N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
-
- MDL: MFCD12027473
- インチ: 1S/C12H12ClN3O/c1-16(2)7-14-12-9-5-8(13)3-4-10(9)15-11(12)6-17/h3-7,15H,1-2H3/b14-7+
- InChIKey: MLKQACRDXMJEEV-VGOFMYFVSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C=O)N2)/N=C/N(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 48.5
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 038832-500mg |
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide |
1142214-23-0 | 500mg |
$126.00 | 2023-09-09 |
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 関連文献
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N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamideに関する追加情報
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide: A Comprehensive Overview
The compound N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS No. 1142214-23-0) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidoformamides, which are known for their unique chemical properties and reactivity. The structure of this molecule is characterized by a 5-chloroindole core, which is further substituted with a formyl group at the 2-position and an imidoformamide group at the 3-position.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of the chloro substituent at the 5-position of the indole ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for exploring its role in various chemical reactions and biological systems.
The imidoformamide group attached to the indole ring adds another layer of complexity to this molecule. Imidoformamides are known for their ability to act as both nucleophiles and electrophiles, depending on the reaction conditions. This dual reactivity makes them versatile building blocks in organic synthesis. In the case of N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, the imidoformamide group can participate in a wide range of reactions, including cycloadditions, condensations, and Michael additions, making it a valuable compound for synthetic chemists.
One of the most promising areas of research involving this compound is its application in drug discovery. The indole scaffold is a well-known structural motif in many bioactive compounds, including anticancer agents, antiviral drugs, and neuroprotective agents. The combination of the indole ring with the imidoformamide group in this molecule opens up new possibilities for designing drugs with enhanced pharmacokinetic properties and improved bioavailability.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide. Quantum mechanical calculations have revealed that the molecule exhibits significant π-electron delocalization across its conjugated system, which can influence its reactivity and stability. These findings have been instrumental in guiding experimental studies aimed at optimizing its synthesis and exploring its reactivity under different conditions.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and coupling reactions. One common approach involves the reaction of an appropriate indole derivative with an imidoformamide precursor under controlled conditions. The choice of synthetic route depends on factors such as yield, purity, and scalability.
The 5-chloroindole core of this molecule also makes it a valuable substrate for exploring its role in supramolecular chemistry. The ability to form hydrogen bonds and π–π interactions with other molecules makes it a potential candidate for constructing self-assembled nanostructures or molecular recognition systems.
Another area where this compound has shown promise is in materials science. Its unique electronic properties make it a potential candidate for applications in organic electronics, such as field-effect transistors (FETs) or light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating such compounds into conjugated polymers can enhance their charge transport properties, paving the way for novel electronic materials.
In conclusion, N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS No. 1142214-23-0) is a multifaceted compound with a wide range of potential applications across various fields of science and technology. Its unique chemical structure, combined with its versatile reactivity and functional groups, positions it as an important molecule for future research and development.
1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide) 関連製品
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